1,3-Propanediamine, N,N-diethyl-N'-((2-ethyl-3-benzofuranyl)methyl)-
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Overview
Description
1,3-Propanediamine, N,N-diethyl-N’-((2-ethyl-3-benzofuranyl)methyl)- is an organic compound with a complex structure that includes a benzofuran moiety
Preparation Methods
The synthesis of 1,3-Propanediamine, N,N-diethyl-N’-((2-ethyl-3-benzofuranyl)methyl)- typically involves multiple steps. One common method involves the reaction of 1,3-propanediamine with diethylamine and 2-ethyl-3-benzofuran in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1,3-Propanediamine, N,N-diethyl-N’-((2-ethyl-3-benzofuranyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
1,3-Propanediamine, N,N-diethyl-N’-((2-ethyl-3-benzofuranyl)methyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-diethyl-N’-((2-ethyl-3-benzofuranyl)methyl)- involves its interaction with specific molecular targets and pathways. The benzofuran moiety plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. This interaction can lead to various physiological effects, depending on the specific application .
Comparison with Similar Compounds
1,3-Propanediamine, N,N-diethyl-N’-((2-ethyl-3-benzofuranyl)methyl)- can be compared with similar compounds such as:
1,3-Propanediamine, N,N-diethyl-: This compound lacks the benzofuran moiety, making it less complex and potentially less active in certain applications.
1,3-Propanediamine, N,N-dimethyl-: This compound has methyl groups instead of ethyl groups, which can affect its reactivity and applications.
3-(Diethylamino)propylamine: This compound is structurally similar but does not contain the benzofuran moiety, which can influence its chemical and biological properties.
Properties
CAS No. |
93999-43-0 |
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Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(2-ethyl-1-benzofuran-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C18H28N2O/c1-4-17-16(15-10-7-8-11-18(15)21-17)14-19-12-9-13-20(5-2)6-3/h7-8,10-11,19H,4-6,9,12-14H2,1-3H3 |
InChI Key |
OKPYFTIPNUYXIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CNCCCN(CC)CC |
Origin of Product |
United States |
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